[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
Description
[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a substituted phenyl ring and a cyclohexylmethylamine moiety. Key structural features include:
- Phenyl ring substituents: A chloro group at position 5, ethoxy at position 2, and methyl at position 2. These groups influence electronic and steric properties.
- Cyclohexylmethylamine: A bulky aliphatic amine that may confer lipophilicity and influence pharmacokinetics.
Synthesis pathways for related amines, such as cyclohexylmethylamine, often involve reductive amination or reduction of nitriles starting from cyclohexene derivatives .
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-2-ethoxy-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-21-15-10-12(2)14(17)11-16(15)22(19,20)18(3)13-8-6-5-7-9-13/h10-11,13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBCLGHZJRVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, sulfonyl linkages, or amine moieties. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
a. Chlorine Position and Electronic Effects
- Example: [(4-Chlorophenyl)sulfonyl]cyclohexylmethylamine (hypothetical analog) Chlorine at the para position (vs. The target compound’s meta-chloro group may reduce steric hindrance compared to ortho substituents.
b. Ethoxy vs. Methoxy Groups
- Example: [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine Methoxy (smaller) vs.
c. Methyl Substitution
- The 4-methyl group in the target compound may improve metabolic stability by blocking oxidation at the para position.
Sulfonyl Linker Modifications
Compounds with alternative linkers (e.g., carbonyl or amine groups) exhibit distinct properties:
- Sulfonyl vs. Carbonyl : Sulfonyl groups are stronger electron-withdrawing groups, increasing acidity of adjacent protons and enhancing hydrogen-bonding capacity.
- Example : [(5-Chloro-2-ethoxy-4-methylphenyl)carbonyl]cyclohexylmethylamine (hypothetical)
- Likely less stable under acidic conditions compared to sulfonamides.
Amine Moieties
- Cyclohexylmethylamine vs. Example: [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]benzylamine
- Aromatic amines may engage in π-π stacking interactions but are more prone to metabolic oxidation.
Data Table: Structural and Hypothesized Properties of Selected Analogs
| Compound Name | Substituents (Phenyl Ring) | Amine Moiety | Key Properties (Hypothesized) |
|---|---|---|---|
| Target Compound | 5-Cl, 2-OEt, 4-Me | Cyclohexylmethyl | High lipophilicity, moderate solubility |
| [(4-Cl-Ph)sulfonyl]cyclohexylmethylamine | 4-Cl | Cyclohexylmethyl | Enhanced electron withdrawal, lower steric bulk |
| [(5-Cl-2-MeO-4-Me-Ph)sulfonyl]benzylamine | 5-Cl, 2-MeO, 4-Me | Benzyl | Higher metabolic lability, π-π interactions |
| [(5-Cl-2-EtO-4-Me-Ph)carbonyl]cyclohexylmethyl | 5-Cl, 2-EtO, 4-Me | Cyclohexylmethyl | Reduced stability, weaker hydrogen bonding |
Research Findings and Industrial Relevance
- Synthesis Insights : Cyclohexylmethylamine, a key component, is synthesized via reductive amination of cyclohexene derivatives . This suggests scalable routes for the target compound.
- Commercial Analogs : lists structurally related compounds (e.g., imidazole- and pyridine-containing sulfonamides), indicating industrial interest in such scaffolds for drug discovery or materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
